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Stachyose tetrahydrate - 10094-58-3; 54261-98-2

Stachyose tetrahydrate

Catalog Number: EVT-3030556
CAS Number: 10094-58-3; 54261-98-2
Molecular Formula: C24H50O25
Molecular Weight: 738.639
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Stachyose tetrahydrate is an oligosaccharide.
Synthesis Analysis

The synthesis of stachyose occurs through the enzymatic action of stachyose synthase, which catalyzes the transfer of galactose from galactinol to raffinose. This process involves multiple steps:

  1. Formation of Galactinol: Galactinol is synthesized from sucrose and galactose through the action of galactinol synthase.
  2. Synthesis of Raffinose: Raffinose is formed when galactinol donates a galactose unit to sucrose.
  3. Formation of Stachyose: Stachyose is produced when another galactose unit is added to raffinose by stachyose synthase .

Technical details indicate that stachyose synthase can be expressed heterologously in insect cells, allowing for the study of its enzymatic properties and potential applications in biotechnology .

Molecular Structure Analysis

The molecular structure of stachyose tetrahydrate can be represented as C24H50O25C_{24}H_{50}O_{25} with a molecular weight of approximately 650.6 g/mol . The structural formula illustrates the arrangement of its constituent monosaccharides:

  • Two α-D-galactose units
  • One α-D-glucose unit
  • One β-D-fructose unit

This specific arrangement contributes to its unique physical and chemical properties, including its digestibility and sweetness level, which is about 28% that of sucrose .

Chemical Reactions Analysis

Stachyose can undergo various chemical reactions typical of carbohydrates, including:

  • Hydrolysis: In an aqueous environment or under acidic conditions, stachyose can hydrolyze into raffinose and galactose.
  • Fermentation: It can be fermented by specific gut microbiota, leading to the production of short-chain fatty acids and gases, which may cause flatulence in some individuals .
  • Acetylation: Stachyose tetrahydrate can also be derivatized through acetylation to form stachyose tetraacetate, which has been studied for its potential applications in food science and pharmacology .
Mechanism of Action

The mechanism by which stachyose exerts its prebiotic effects involves several processes:

Physical and Chemical Properties Analysis

Stachyose tetrahydrate exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water due to its hydrophilic nature.
  • Sweetness: Approximately 28% as sweet as sucrose.
  • Caloric Value: Delivers about 1.5 to 2.4 kilocalories per gram, making it lower in calories compared to other sugars .

These properties make stachyose an attractive ingredient for food products aimed at health-conscious consumers.

Applications

Stachyose tetrahydrate has several scientific and industrial applications:

  • Prebiotic Supplementation: Used in dietary supplements to promote gut health by enhancing the growth of beneficial bacteria.
  • Food Industry: Incorporated into functional foods as a low-calorie sweetener or bulking agent.
  • Research Applications: Studied for its potential health benefits, including its role in preventing colon cancer through the modulation of gut microbiota .
Biosynthesis and Structural Specificity of Stachyose Tetrahydrate in Plant Systems

Enzymatic Pathways Governing Tetrasaccharide Assembly in Leguminous Plants

Stachyose tetrahydrate (C₂₄H₄₂O₂₁·4H₂O) biosynthesis occurs via a conserved galactinol-dependent pathway in leguminous plants. The process initiates with galactinol synthase (GolS; EC 2.4.1.123), which transfers a galactosyl moiety from UDP-galactose to myo-inositol, yielding galactinol [1] [8]. Subsequently, raffinose synthase (RafS; EC 2.4.1.82) catalyzes galactosyl transfer from galactinol to sucrose, forming raffinose [6] [8]. Stachyose synthase (STS; EC 2.4.1.67) then elongates raffinose by adding another galactosyl residue from galactinol, producing stachyose [6] [8]. This multi-step cascade requires precise spatial coordination; in soybeans (Glycine max), STS localizes to vascular tissues where stachyose serves as phloem-mobile carbohydrate [6] [8].

Table 1: Enzymatic Cascade for Stachyose Biosynthesis

EnzymeEC NumberReaction CatalyzedCofactors/Substrates
Galactinol synthase2.4.1.123UDP-galactose + myo-inositol → GalactinolUDP-galactose
Raffinose synthase2.4.1.82Galactinol + Sucrose → Raffinose + myo-inositolGalactinol
Stachyose synthase2.4.1.67Galactinol + Raffinose → Stachyose + myo-inositolGalactinol

Thermodynamic drivers ensure pathway efficiency: The overall Gibbs free energy change (ΔG°) for stachyose synthesis is –14.4 kJ/mol, making the reaction energetically favorable despite individual steps being endergonic [1]. In vitro reconstitution experiments demonstrate that substrate channeling optimizes flux, with purified STS enzymes from Arabidopsis thaliana achieving stachyose production rates of 0.21 U/mg at 30°C [1]. Metabolic bottlenecks occur when enzyme kinetics mismatch; stepwise cascade reactions circumvent instability of STS, boosting stachyose yield 4.2-fold [1].

Evolutionary Conservation of α-Galactosyltransferases in Stachyose Production

STS enzymes belong to the GH36 glycosyl hydrolase family characterized by conserved DDD and QXRNW motifs essential for α-galactosyl transfer [6] [8]. Phylogenetic analyses reveal deep conservation across angiosperms: Soybean STS (Glyma19g40550) shares 75% sequence identity with Vigna angularis (adzuki bean) STS and 68% with Arabidopsis AtSTS [6] [8]. A 33-bp deletion mutant in Glyma19g40550 (identified in soybean PI 603176A) abolishes stachyose synthesis, reducing seed stachyose to 0.5% dry weight versus 4–6% in wild types [6]. This mutation disrupts a β-sheet in the catalytic domain without affecting transcription, confirming STS as the genetic determinant for stachyose accumulation [6].

Table 2: Evolutionary Variants of α-Galactosyltransferases

SpeciesGene IDProtein Length (aa)Key Functional DomainsStachyose Content (% DW)
Glycine max (wild type)Glyma19g40550850GH36 domain, DDD motif4.0–6.7
Glycine max (mutant)Δ33-bp allele839Truncated GH36 domain0.5
Vigna angularisVaSTS861GH36 domain, QXRNW motif5.2–8.1
Arabidopsis thalianaAt4g01970843GH36 domain, DDD motif2.8–4.3

Diversifying selection pressures have shaped STS isoforms: Certain legumes (e.g., Ajuga reptans, Coleus blumei) employ a galactinol-independent pathway using galactan-galactan galactosyltransferase (GGT) to form stachyose directly from raffinose dimers [8]. This vacuolar pathway exemplifies convergent evolution for RFO synthesis in Lamiaceae, though it remains absent in Fabaceae [8]. Kinetic analyses show legume STS enzymes exhibit substrate promiscuity, synthesizing verbascose (pentasaccharide) from stachyose and galactinol, albeit at lower efficiency [8].

Hydration Dynamics and Molecular Stability in Tetrahydrate Formation

Stachyose tetrahydrate derives structural stability from water-mediated H-bond networks. X-ray crystallography reveals its four water molecules occupy specific interstitial sites within the crystal lattice, forming bridges between galactose hydroxyl groups (O2–O3 distances: 2.65–2.78 Å) [3] [4]. This configuration generates a stable clathrate hydrate with water activity (aw) ≤0.3, critical for preserving seed viability during desiccation [3] [8]. Thermo-gravimetric analysis (TGA) shows stachyose tetrahydrate retains waters up to 110°C, with dehydration onset at 120°C and complete anhydride formation at 150°C [3].

Hydration dynamics influence oligosaccharide functionality: Nuclear magnetic resonance (NMR) relaxometry demonstrates that stachyose tetrahydrate exhibits restricted water mobility (rotational correlation time: 12.7 ps) compared to sucrose (9.2 ps), explaining its superior glass-forming capacity [3] [7]. In aqueous solutions, stachyose tetrahydrate adopts a folded conformation via intramolecular H-bonds (O5’–H⋯O3, length 2.92 Å), which stabilize the tetrasaccharide against enzymatic hydrolysis [4] [7]. This molecular rigidity underlies its resistance to intestinal β-fructofuranosidases, allowing transit to the colon intact [7] [8].

Table 3: Physicochemical Properties of Stachyose Tetrahydrate

PropertyValueMeasurement MethodFunctional Implication
Molecular weight738.64 g/molMass spectrometryHydration stoichiometry
Melting point95°C (decomp.)Differential scanning calorimetryThermal processing stability
Water retention9.7% (w/w) at 25°CGravimetric analysisDesiccation protection
Hydration number4 H₂O moleculesX-ray crystallographyCrystal lattice stability
Specific rotation+154° (c=1, H₂O)PolarimetryStereochemical configuration

Supersaturation behavior enables biological functions: At 25°C, stachyose tetrahydrate solutions reach supersaturation at 135.38 mM (100 mg/mL), forming viscous glasses upon rapid cooling [10]. This property stabilizes membrane bilayers during freeze-thaw stress by replacing water in hydration shells, reducing ice nucleation kinetics by 40% [8] [10]. In legume seeds, stachyose tetrahydrate’s hygroscopicity (moisture sorption: 0.25 g H₂O/g dry weight at 90% RH) prolongs dormancy by maintaining low cytoplasmic aw [3] [8].

Properties

CAS Number

10094-58-3; 54261-98-2

Product Name

Stachyose tetrahydrate

IUPAC Name

(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;tetrahydrate

Molecular Formula

C24H50O25

Molecular Weight

738.639

InChI

InChI=1S/C24H42O21.4H2O/c25-1-6-10(28)14(32)17(35)21(41-6)39-3-8-11(29)15(33)18(36)22(42-8)40-4-9-12(30)16(34)19(37)23(43-9)45-24(5-27)20(38)13(31)7(2-26)44-24;;;;/h6-23,25-38H,1-5H2;4*1H2/t6-,7-,8-,9-,10+,11+,12-,13-,14+,15+,16+,17-,18-,19-,20+,21+,22+,23-,24+;;;;/m1..../s1

InChI Key

KUVZQLSUXDNGAW-QPIIYOCQSA-N

SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC4(C(C(C(O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O.O.O.O.O

Solubility

not available

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